![molecular formula C15H21BN2O3 B2502211 1,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 1362243-58-0](/img/structure/B2502211.png)

1,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one

Descripción general

Descripción

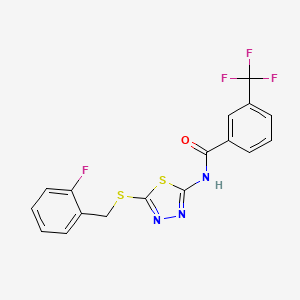

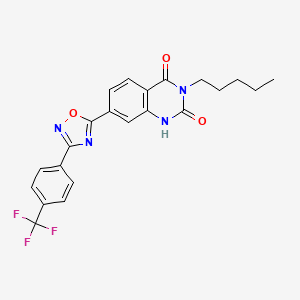

The compound "1,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one" is a derivative of the benzimidazole class, which is known for its diverse range of biological activities and applications in medicinal chemistry. Benzimidazole derivatives are often synthesized for their potential use in pharmaceuticals, as well as for their interesting chemical properties.

Synthesis Analysis

The synthesis of benzimidazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds such as 1,3-bis((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene involves the use of UV-Vis spectroscopy, infrared spectroscopy, and single crystal X-ray diffraction to characterize the compound . Similarly, the synthesis of 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles includes a condensation reaction followed by characterization through IR and PMR analysis . These methods are indicative of the types of techniques that would likely be employed in the synthesis and analysis of the compound .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is often analyzed using density functional theory (DFT) calculations to predict vibrational frequencies, absorption spectra, and molecular orbitals . For example, the DFT/B3LYP method with TZVP basis sets has been used to calculate the molecular geometry and vibrational frequencies of similar compounds, showing good agreement with experimental data . This suggests that a similar approach could be used to analyze the molecular structure of "this compound".

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions, often leading to the formation of novel compounds with potential biological activities. For instance, the reaction of 4-benzalamino-3,5-dimethylisoxazoles with mercapto succinic acid and subsequent cyclization with 1,2-phenylene diamines leads to the formation of isoxazolyl thiazolyl benzimidazoles with anti-inflammatory and analgesic activity . This demonstrates the reactivity of the benzimidazole moiety and its utility in synthesizing compounds with desired biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be quite varied. For example, the crystal structure and thermodynamic properties of a benzimidazole derivative coupled with a 1,5-dioxaspiro[5.5] moiety were studied, revealing a triclinic P-1 space group and the formation of a 2D-net framework through hydrogen bonding . Theoretical simulations of FT-IR spectra and electronic spectra were compared with experimental data to confirm the molecular structure . These findings highlight the importance of crystallography and spectroscopy in determining the physical and chemical properties of such compounds.

Aplicaciones Científicas De Investigación

Gas Chromatographic Methods for Herbicides : A study by Anisuzzaman et al. (2000) focuses on synthesizing dimethyl derivatives of imidazolinone herbicides. These derivatives are used in developing efficient gas chromatographic methods for analyzing imidazolinone herbicides in various matrices such as water, soybean, and soil.

Crystal Structure and DFT Study of Boric Acid Ester Intermediates : Huang et al. (2021) conducted a study on boric acid ester intermediates, including those with benzene rings. Their work involved confirming the structures of these compounds through various spectroscopic methods and crystallographic analysis, followed by DFT calculations to explore molecular structures and physicochemical properties. The study can be read in detail here.

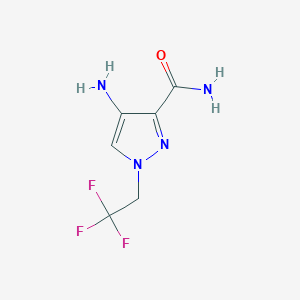

Synthesis and Characterization of Pyrazole Compounds : A 2022 study by Liao et al. explores 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. The research includes synthesizing and characterizing the compound using various spectroscopic methods and single-crystal X-ray diffraction. The DFT calculations were performed to validate the molecular structure as detailed here.

Microwave-Assisted Synthesis of Benzimidazoles : Rheault et al. (2009) describe the microwave-assisted synthesis of N-substituted benzimidazoles. This method provides an efficient way to access a variety of heteroaryl-substituted benzimidazoles, a category to which the compound belongs. More on this study can be found here.

Antioxidant and Antimicrobial Activities : Bassyouni et al. (2012) synthesized a series of benzimidazole derivatives and evaluated their antioxidant and antimicrobial activities. This work underscores the potential of benzimidazole derivatives, including 1,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one, in pharmacological contexts. The details of this study are available here.

Mecanismo De Acción

Mode of Action

It is known that the compound is used as an electrolyte additive to induce the decomposition of pf6-, forming a dense and robust solid electrolyte interface (sei) rich in lif, which helps suppress the growth of lithium dendrites .

Biochemical Pathways

The compound contributes to the formation of Li3N and LiBO2, which have high Li+ conductivity, thereby enhancing the transmission of Li+ through the SEI and the cathode electrolyte interface (CEI)

Result of Action

The compound’s action results in the formation of a dense and robust SEI that is rich in LiF. This SEI helps suppress the growth of lithium dendrites, thereby enhancing the performance and lifespan of lithium metal batteries (LMBs). In addition, the compound aids in the formation of Li3N and LiBO2, which improve Li+ transmission through the SEI and CEI .

Action Environment

The compound can remove trace amounts of hydrofluoric acid (HF) in the electrolyte, protecting the SEI and CEI from corrosion . .

Propiedades

IUPAC Name |

1,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BN2O3/c1-14(2)15(3,4)21-16(20-14)10-7-8-11-12(9-10)18(6)13(19)17(11)5/h7-9H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWRQFIZFNVUIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C(=O)N3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1362243-58-0 | |

| Record name | 1,3-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Sulfanyl-4-[2-(trifluoromethyl)phenyl]-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B2502134.png)

![5-Chloro-3-methyl-2-[(triphenyl-lambda5-phosphanylidene)amino]imidazole-4-carbaldehyde](/img/structure/B2502136.png)

![2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one](/img/structure/B2502137.png)

![1-methyl-1H-benzo[d]imidazol-5-yl 5,6,7,8-tetrahydronaphthalene-2-sulfonate](/img/structure/B2502138.png)

![7-bromo-4-(2,5-dichlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2502143.png)

![N-(3-chlorophenyl)-2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2502147.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2502149.png)

![N-(2,6-Difluorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2502150.png)